

Application Notes and Protocols for CER8-d9 in Lipidomics Research

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Compound of Interest

Compound Name: **CER8-d9**

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Introduction to CER8-d9 and its Role in Lipidomics

Ceramides are a class of sphingolipids that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.^[1] Altered ceramide levels have been implicated in a range of diseases such as cardiovascular disease, diabetes, and neurodegenerative disorders, making them significant biomarkers for disease diagnosis and prognosis.^{[1][2]} Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques like mass spectrometry to quantify and identify lipid species in biological samples.^{[1][3]}

The accuracy and reliability of quantitative lipidomics heavily depend on the use of internal standards. Stable isotope-labeled internal standards (SIL-ISs), such as **CER8-d9** (N-palmitoyl(d9) 6R-hydroxysphingosine), are considered the gold standard for mass spectrometry-based quantification.^[4] **CER8-d9** is a deuterated form of a C16 ceramide, where nine hydrogen atoms on the N-palmitoyl chain have been replaced with deuterium. This isotopic labeling makes it chemically almost identical to its endogenous counterpart but distinguishable by its higher mass. By adding a known amount of **CER8-d9** to a sample at an early stage of preparation, it can be used to correct for variability during sample extraction, processing, and instrument analysis, thereby enabling precise and accurate quantification of endogenous ceramides.^{[4][5]}

Applications of Deuterated Ceramide Standards in Lipidomics

Deuterated ceramide standards, including those structurally similar to **CER8-d9**, are essential for the quantitative analysis of ceramides in various biological matrices. A primary application is in the development and validation of diagnostic assays for cardiovascular disease (CVD).[2][6] Specific ceramide species have been identified as predictive biomarkers for CVD events and mortality.[1][2]

Key Applications Include:

- Biomarker Discovery and Validation: Quantifying changes in ceramide profiles in disease states compared to healthy controls.
- Clinical Diagnostics: Development of robust assays for routine clinical monitoring of disease-related ceramide biomarkers.[7][8]
- Drug Development: Assessing the effect of therapeutic interventions on ceramide metabolism.
- Fundamental Research: Investigating the role of specific ceramides in cellular signaling pathways.

Quantitative Data for Deuterated Ceramide Standards

Commercially available deuterated ceramide standards are often provided as a mixture to facilitate the simultaneous quantification of multiple ceramide species. The following table summarizes the composition of a commercially available deuterated ceramide lipidomix standard, which can be used to build calibration curves for quantification.

Component	Molecular Weight	Target Concentration (µg/mL)	Target Concentration (µM)
C16 Ceramide-d7 (d18:1-d7/16:0)	544.944	21.8	40
C18 Ceramide-d7 (d18:1-d7/18:0)	572.997	11.5	20
C24 Ceramide-d7 (d18:1-d7/24:0)	650.113	26.3	40
C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z))	655.141	13.1	20

Data sourced from a commercially available Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard.[6][9]

The following table provides typical linear ranges for calibration curves prepared using deuterated ceramide standards for the quantification of endogenous ceramides in human plasma.

Analyte	Linear Range (pmol/µL)	R ² Value
Cer d18:1/16:0	0.008 - 0.04	> 0.99
Cer d18:1/18:0	0.008 - 0.04	> 0.99
Cer d18:1/24:0	0.08 - 0.4	> 0.99
Cer d18:1/24:1	0.08 - 0.4	> 0.99

Data from an ultrafast SPE-MS/MS methodology for ceramide quantification.[2]

Experimental Protocols

Protocol 1: Quantification of Ceramides in Human Plasma using a Deuterated Internal Standard

This protocol describes a method for the quantitative analysis of ceramides in human plasma using a deuterated ceramide internal standard, such as **CER8-d9**, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Human plasma samples
- **CER8-d9** or other deuterated ceramide internal standard solution
- Butanol/Methanol (1:1, v/v)
- Formic acid
- Milli-Q water
- LC-MS/MS system

Procedure:

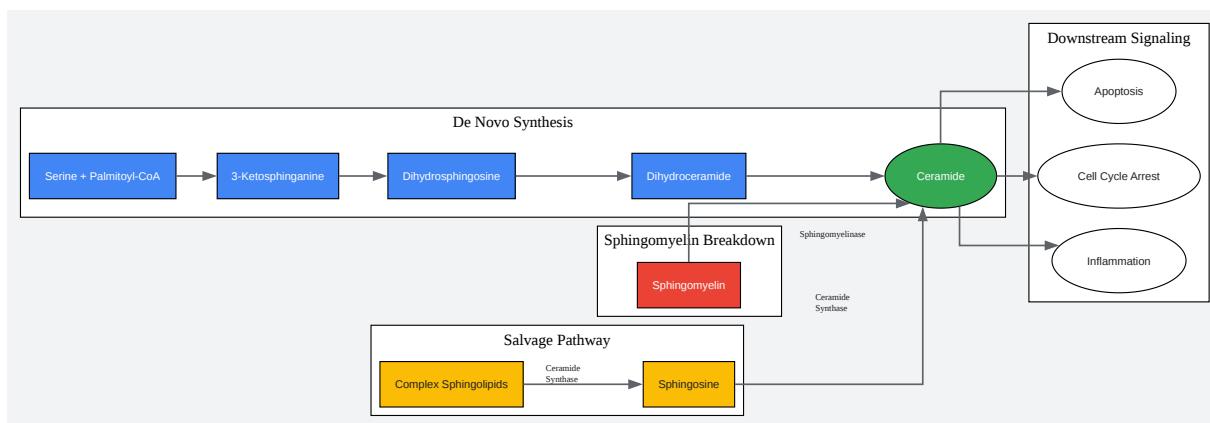
- Sample Preparation:
 1. Thaw human plasma samples at 4°C.
 2. Spike 10 µL of plasma with a known amount of the deuterated ceramide internal standard solution (e.g., 20 µL of a cocktail containing **CER8-d9**).^[2] The final concentration of the internal standard should be within the linear range of the assay.
- Lipid Extraction:
 1. Add 970 µL of butanol/methanol (1:1, v/v) to the spiked plasma sample.^[2]
 2. Vortex the mixture thoroughly to ensure complete protein precipitation and lipid extraction.
 3. Centrifuge the sample to pellet the precipitated proteins.
 4. Transfer the supernatant containing the lipid extract to a clean tube.
- LC-MS/MS Analysis:

1. Inject the lipid extract into the LC-MS/MS system.
2. Perform chromatographic separation using a suitable column (e.g., C18).
3. Analyze the eluent using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for the endogenous ceramides and the deuterated internal standard need to be optimized. For example, the quantifier MRM transitions for common ceramides and their corresponding d7-deuterated standards are:[2]
 - Cer d18:1/16:0: 538.5 > 264.3
 - D7 Cer d18:1/16:0: 545.6 > 271.3
 - Cer d18:1/18:0: 566.6 > 264.3
 - D7 Cer d18:1/18:0: 573.6 > 271.3
 - Cer d18:1/24:0: 650.6 > 264.3
 - D7 Cer d18:1/24:0: 657.6 > 271.3
 - Cer d18:1/24:1: 648.6 > 264.3
 - D7 Cer d18:1/24:1: 655.6 > 271.3

- Data Analysis:
 1. Integrate the peak areas for the endogenous ceramides and the deuterated internal standard.
 2. Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the internal standard.
 3. Quantify the concentration of the endogenous ceramide using a calibration curve generated from standards with known concentrations.

Visualizations

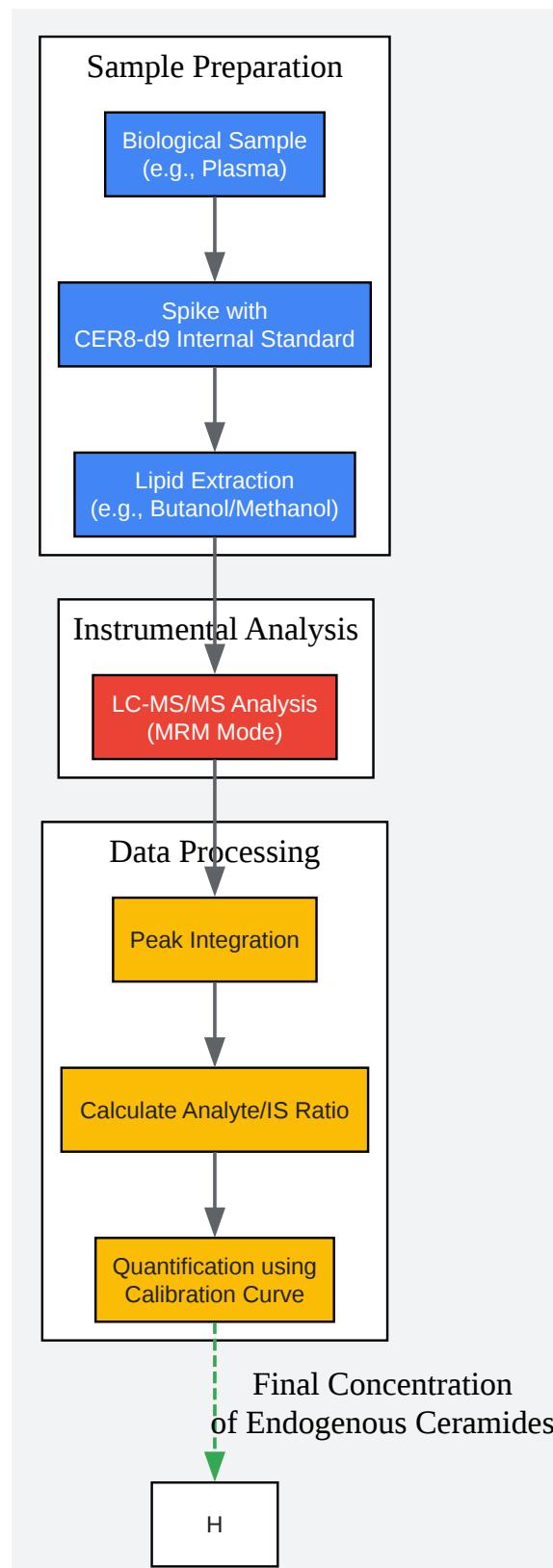
Ceramide Biosynthesis and Signaling Pathway



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Caption: Simplified overview of ceramide metabolism and signaling pathways.

Experimental Workflow for Ceramide Quantification



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Caption: General workflow for quantitative lipidomics using an internal standard.

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